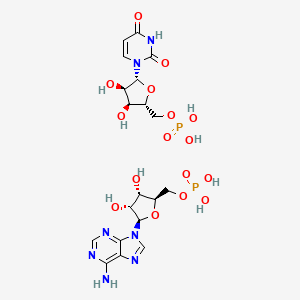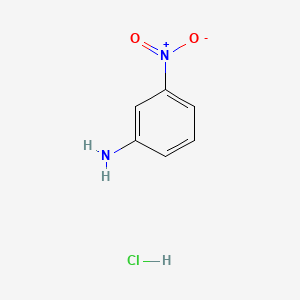
(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine
Übersicht
Beschreibung
“(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” is a chemical compound with the molecular formula C14H16N2O and a molecular weight of 228.3 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” consists of 14 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
“(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine” has a molecular weight of 228.29 g/mol . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Magnetism
Manganese(II) complexes of ligands derived from aminomethylpyridine and bearing a methoxyalkyl arm exhibit interesting structural and magnetic properties. These complexes can form various coordination geometries around the manganese center and show potential for studying antiferromagnetic and ferromagnetic interactions, as demonstrated by their temperature-dependent magnetic susceptibility measurements. Such studies are vital for understanding the fundamentals of molecular magnetism and for potential applications in magnetic materials (Wu et al., 2004).
Photophysical Studies
The study of intervalence charge-transfer (IVCT) in mixed-valence monocations of bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including derivatives of 4-methoxyphenylamino compounds, contributes to the understanding of mixed-valence species and their electronic properties. Such research is crucial for the development of organic electronic materials, as it provides insight into the electronic coupling and charge-transfer processes within molecules (Barlow et al., 2005).
Catalysis
Scandium, yttrium, and lanthanum complexes with N-(2-Pyrrolidin-1-ylethyl)-1,4-diazepan-6-amido ligands have been synthesized and shown to catalyze the Z-selective linear dimerization of phenylacetylenes. This research indicates the potential of such metal complexes in catalysis, particularly in the synthesis of polymers or other materials requiring specific stereochemistry (Ge et al., 2009).
Photocatalysis and Photooxidation
Porphycene-mediated photooxidation of benzylamines by visible light provides a green and efficient method for the oxidation of primary and secondary amines to imines. This method uses 2,7,12,17-tetrapropylporphycene as a photocatalyst and has implications for sustainable chemistry, showcasing the utility of light-driven reactions in organic synthesis (Berlicka & König, 2010).
Antitumor Activity
The synthesis of new pyrimidines with antitumor properties involves derivatives similar to (2-Methoxybenzyl)(pyridin-4-ylmethyl)amine. These compounds, upon further modification, have been evaluated for their potential in cancer treatment, highlighting the significance of such molecular structures in medicinal chemistry (Grigoryan et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-5-3-2-4-13(14)11-16-10-12-6-8-15-9-7-12/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAJPUMEPFVBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353752 | |
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxybenzyl)(pyridin-4-ylmethyl)amine | |
CAS RN |
355816-59-0 | |
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-4-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















